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molecular formula C16H27Br B8273370 1-Bromohexadeca-11-en-7-yne

1-Bromohexadeca-11-en-7-yne

Cat. No. B8273370
M. Wt: 299.29 g/mol
InChI Key: HHZGMKKOCROKMP-UHFFFAOYSA-N
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Patent
US04391984

Procedure details

On the other hand, 1,8-dibromo-1-octyne and a copper halide as the catalyst are dissolved in tetrahydrofuran in a reaction vessel to form a reaction mixture, into which the above prepared Grignard reagent in tetrahydrofuran is added dropwise to effect the reaction between the reactants followed by hydrolysis and distillation to give 1-bromohexadeca-11-en-7-yne. The reaction is expressed by the following reaction equation:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
copper halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]#[C:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][Br:10]>O1CCCC1>[Br:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]#[C:2][CH2:2][CH2:3][CH:4]=[CH:5][CH2:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC#CCCCCCCBr
Name
copper halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a reaction mixture
ADDITION
Type
ADDITION
Details
is added dropwise
CUSTOM
Type
CUSTOM
Details
the reaction between the reactants
CUSTOM
Type
CUSTOM
Details
followed by hydrolysis and distillation

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCCC#CCCC=CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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